molecular formula C8H14N2O4S B2673201 N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide CAS No. 2097918-62-0

N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide

Cat. No. B2673201
M. Wt: 234.27
InChI Key: VTJFBWCWDHMNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide”, a related compound “5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines” has been synthesized . The synthesis involved reactions with arylsulfonyl azides .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of morpholine-containing sulfonamides, including N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide, involves introducing a morpholine moiety to an amine functional group. This process aims at creating new pharmacologically active agents. The stability and tolerability of the sulfonamide group in humans make these compounds significant in drug discovery and chemical synthesis research. These compounds are being explored for various biological activities, although the detailed biological activities and structure-activity relationships are subjects of ongoing research (Singh & Bansal, 2004).

Antimicrobial and Antibiotic Modulation

The antimicrobial properties of sulfonamides with a morpholine group are under investigation for treating diseases caused by microorganisms. A study on the compound 4-(Phenylsulfonyl) morpholine, similar in structure to N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide, demonstrated modulating activity against standard and multi-resistant strains of various bacteria and fungi. This research highlights the potential of morpholine-containing sulfonamides in developing new antimicrobial strategies against drug-resistant infections (Oliveira et al., 2015).

Catalytic and Synthetic Applications

The catalytic properties of sulfonamides, including those with morpholine groups, are explored in various chemical reactions. For instance, these compounds serve as intermediates in synthesizing six-membered N-heterocycles, demonstrating their utility in organic synthesis and drug design. The research on utilizing α-phenylvinylsulfonium salts for the concise synthesis of morpholines and related compounds showcases the versatility of sulfonamides in catalytic and synthetic chemistry (Matlock et al., 2015).

Antiviral Research

The exploration of morpholine derivatives for antiviral applications represents another research avenue. A study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives revealed significant antiviral activity against an avian paramyxo virus. This suggests the potential of such compounds in developing new antiviral drugs, highlighting the importance of sulfonamides in medicinal chemistry (Selvakumar et al., 2018).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-2-15(12,13)9-7-8(11)10-3-5-14-6-4-10/h2,9H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJFBWCWDHMNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide

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